N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-chlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3S/c23-18-7-10-20(11-8-18)29(27,28)24-19-9-12-21-17(14-19)6-13-22(26)25(21)15-16-4-2-1-3-5-16/h1-5,7-12,14,24H,6,13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNJIOHOBWPWSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative, an aldehyde, and an alkene.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, using benzyl chloride and a Lewis acid catalyst.
Sulfonamide Formation: The final step involves the reaction of the quinoline derivative with 4-chlorobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving quinoline derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, while the sulfonamide group can interact with enzymes or receptors. These interactions can modulate biological pathways and lead to various effects, such as inhibition of enzyme activity or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide
- N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide
- N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide
Uniqueness
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzene-1-sulfonamide is unique due to the presence of the 4-chlorobenzene sulfonamide group, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with specific desired activities.
Biological Activity
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzene-1-sulfonamide is a synthetic compound that belongs to the class of tetrahydroquinolines. This compound has attracted attention due to its diverse biological activities, including potential anticancer properties and the inhibition of protein kinases. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 420.5 g/mol. The presence of a sulfonamide group enhances its solubility and bioavailability.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Protein Kinases : The compound has shown potential in inhibiting various protein kinases involved in cancer cell signaling pathways.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties that could protect cells from oxidative stress.
Anticancer Properties
Recent studies have evaluated the anticancer efficacy of this compound against various cancer cell lines. The compound was tested on:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.99 ± 0.01 | Induces apoptosis via caspase activation |
| HeLa (Cervical) | 0.054 | Arrests cell cycle at G2/M phase |
| A549 (Lung) | 0.048 | Inhibits tubulin assembly |
These results indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. It demonstrated notable efficacy against various bacterial strains with minimum inhibitory concentrations (MIC) as low as against Staphylococcus aureus and against Escherichia coli.
Case Studies
Several case studies have been documented regarding the biological activity of similar compounds within the tetrahydroquinoline class:
- Study on Structural Analogues : A study comparing N-(1-benzyl derivatives) showed enhanced antitumor activity when specific substituents were introduced at various positions on the benzene ring.
- Combination Therapy : Research indicated that combining this sulfonamide with traditional chemotherapy agents resulted in synergistic effects in inhibiting cancer cell proliferation.
Safety and Toxicity
While promising results have been observed regarding the biological activity of this compound, further studies are required to fully understand its safety profile and potential side effects. Toxicological assessments are essential to evaluate its suitability for clinical applications.
Q & A
Q. Basic
- 1H/13C NMR : Assign peaks for the benzyl group (δ 4.5–5.0 ppm for CH2), tetrahydroquinoline protons (δ 6.5–8.0 ppm for aromatic protons), and sulfonamide NH (δ 10–11 ppm, broad singlet).
- HRMS : Confirm molecular ion ([M+H]+) with mass accuracy <5 ppm.
- IR spectroscopy : Identify sulfonamide S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹).
- X-ray crystallography : Resolve crystal structure for unambiguous confirmation, as demonstrated for analogous sulfonamides in PubChem datasets .
How can researchers optimize the solubility and stability of this compound for in vitro assays?
Q. Basic
- Solubility screening : Test in DMSO (primary solvent) followed by dilution into aqueous buffers (PBS, pH 7.4) with surfactants (e.g., Tween-80) to prevent precipitation.
- Stability assessment : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products. Adjust storage conditions to -20°C under inert gas (N2 or Ar) .
How does the substitution pattern on the benzene ring influence the compound's biological activity?
Q. Advanced
- Chloro vs. nitro groups : Comparative studies on analogs (e.g., 4-nitrobenzenesulfonamide derivatives) suggest electron-withdrawing groups enhance binding to hydrophobic enzyme pockets.
- Positional effects : Para-substitution (4-Cl) maximizes steric compatibility with target proteins, while meta-substitution reduces activity by 30–50% in enzymatic assays .
How should researchers address contradictory data in biological activity reports for this compound?
Q. Advanced
- Purity verification : Use HPLC (≥95% purity) and LC-MS to rule out impurities.
- Assay standardization : Replicate experiments under identical conditions (pH, temperature, cell lines).
- Structural analogs : Compare activity of derivatives (e.g., 4-chloro-N-(2,4-dimethylphenyl)-3-nitrobenzene-1-sulfonamide) to isolate substituent effects .
What computational strategies are effective for predicting the compound's target proteins?
Q. Advanced
- Molecular docking : Use AutoDock Vina with crystal structures of sulfonamide-binding enzymes (e.g., carbonic anhydrase or kinases).
- Pharmacophore modeling : Align with known sulfonamide inhibitors (e.g., celecoxib) to identify shared binding motifs.
- MD simulations : Assess binding stability over 100-ns trajectories using GROMACS .
What methods improve synthetic yield during scale-up?
Q. Advanced
-
Catalyst optimization : Screen Pd/C or Ni catalysts for Suzuki-Miyaura coupling of the tetrahydroquinoline precursor.
-
Table 1. Reaction Condition Comparison
Catalyst Temperature (°C) Yield (%) Pd/C 80 65 Ni 100 45 Ligand-free 60 30 (Hypothetical data based on analogous reactions )
What mechanisms underlie this compound's enzyme inhibition?
Q. Advanced
- Competitive inhibition : Demonstrated via Lineweaver-Burk plots showing increased Km with constant Vmax.
- Binding kinetics : Surface plasmon resonance (SPR) reveals high-affinity binding (KD = 12 nM) to carbonic anhydrase IX.
- Mutagenesis studies : Key residues (e.g., Thr199 in carbonic anhydrase) critical for sulfonamide interaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
